molecular formula C20H24N6O3 B14754722 N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine

N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine

Cat. No.: B14754722
M. Wt: 396.4 g/mol
InChI Key: CXSROOKSAJRFTC-NVQRDWNXSA-N
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Description

N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine is a modified nucleoside featuring a benzyl-protected amino group at the 5'-position and a 2',3'-O-isopropylidene acetal protecting group. This compound is primarily used in medicinal chemistry and oligonucleotide synthesis due to its stability and reactivity in selective functionalization. The benzyl group enhances lipophilicity, while the isopropylidene group stabilizes the ribose ring during synthetic modifications .

Properties

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

IUPAC Name

9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-N-benzylpurin-6-amine

InChI

InChI=1S/C20H24N6O3/c1-20(2)28-15-13(8-21)27-19(16(15)29-20)26-11-25-14-17(23-10-24-18(14)26)22-9-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19H,8-9,21H2,1-2H3,(H,22,23,24)/t13-,15-,16-,19-/m1/s1

InChI Key

CXSROOKSAJRFTC-NVQRDWNXSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine typically involves multiple steps:

    Protection of the Ribose Moiety: The 2’ and 3’ hydroxyl groups of the ribose are protected using isopropylidene to form a stable acetal.

    Amination: The 5’ hydroxyl group is converted to an amino group through a series of reactions, often involving the use of reagents like ammonia or amines.

    Benzylation: The nitrogen atom at the 5’ position is benzylated using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Amide Formation Reactions

The 5'-amino group (NH₂) is a key reactive site, enabling amide bond formation with electrophiles like acyl chlorides or activated esters. This reaction is critical for functionalizing the molecule in medicinal chemistry applications.

Reaction Type Conditions Outcome
Amide formationAcyl chloride (e.g., benzoyl chloride), base (e.g., pyridine), solvent (e.g., DMF)Substitution of NH₂ with an acyl group, forming an amide derivative

Deprotection of Isopropylidene Groups

The 2',3'-O-isopropylidene protecting group on the sugar moiety can be removed under acidic conditions, exposing hydroxyl groups (OH) for further reactions.

Reaction Type Conditions Outcome
Acidic hydrolysisTFA (trifluoroacetic acid) in dichloromethaneRemoval of isopropylidene group, releasing 2',3'-OH groups

Reactions of the 5'-Amino Group

The 5'-amino group participates in diverse reactions:

  • Alkylation/Acylation : Reacts with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetic anhydride).

  • Imine Formation : Can form imines with ketones or aldehydes under basic conditions.

Reaction Type Conditions Outcome
AlkylationAlkyl halide (e.g., CH₃I), base (e.g., K₂CO₃), solvent (e.g., DMSO)Substitution of NH₂ with an alkyl group
AcylationAcyl chloride (e.g., AcCl), base (e.g., pyridine), solvent (e.g., THF)Formation of an N-acyl derivative

Stability and Reactivity

The compound exhibits stability under physiological conditions (pH 6–8) but degrades under extreme conditions (e.g., high acidity or alkalinity).

Condition Stability Caveats
Physiological pHStableMaintains structural integrity for biological applications
Extreme acidity/alkalinityDegradationHydrolysis of amide bonds or sugar moieties

Analytical and Structural Insights

The compound’s molecular formula (C₂₀H₂₄N₆O₃) and synonyms (e.g., 1010855-46-5) are critical for identification . Structural analysis via NMR spectroscopy and mass spectrometry confirms its purity and identity.

Key Considerations for Reaction Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) facilitate nucleophilic reactions involving the amino group.

  • Catalysts : Bases (e.g., pyridine) or acids (e.g., TFA) are often required to activate reactive sites.

  • Inert Atmosphere : Critical for avoiding oxidation in sensitive reactions (e.g., coupling steps) .

Scientific Research Applications

N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The benzyl group enhances its binding affinity to these targets, while the isopropylidene group provides stability against enzymatic degradation. This compound can inhibit or modulate the activity of these enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Groups

Table 1: Key Structural Features of Comparable Compounds
Compound Name 5'-Position Substitution Protecting Groups Key Functional Differences
N-Benzyl-5'-amino-2',3'-O-isopropylidene-5'-deoxyadenosine Benzylamino 2',3'-O-isopropylidene Enhanced lipophilicity and amine stability
5'-Azido-N⁶-benzoyl-2',3'-O-isopropylidene-5'-deoxyadenosine (Compound 5) Azido 2',3'-O-isopropylidene Azide group enables click chemistry; less stable amine
6-N-Benzoyl-5'-chloro-5'-deoxyadenosine (1b) Chloro None (N⁶-benzoyl) Reactive chloro group for nucleophilic substitution; unprotected ribose
5'-Amino-5'-deoxyadenosine Free amino None Unprotected amine susceptible to oxidation or undesired reactions
N-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine tert-Butyldimethylsilyl N⁶-benzoyl Bulky silyl ether enhances ribose protection but complicates deprotection
Key Observations:
  • Amino Group Protection: The benzyl group in the target compound offers superior stability compared to the azido group in Compound 5 or the free amine in 5'-amino-5'-deoxyadenosine. This stability is critical for multi-step syntheses .
  • Ribose Protection : The 2',3'-O-isopropylidene group provides regioselective protection, unlike the tert-butyldimethylsilyl group in other analogs, which requires harsher deprotection conditions .
Key Observations:
  • Phosphorylation: Unlike 5'-amino-5'-deoxyadenosine, the benzyl-protected target compound avoids unwanted side reactions during phosphorylation, enabling controlled synthesis of phosphoramidites .
  • Click Chemistry: The azido analog (Compound 5) is superior for bioorthogonal conjugations but lacks the stability of the benzylamino group .
Key Observations:
  • Blood-Brain Barrier (BBB) Penetration: The benzyl group may enhance BBB permeability compared to polar analogs like 5'-amino-5'-deoxyadenosine .

Biological Activity

N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a benzyl group attached to the nitrogen at the 6-position of the adenosine structure. The presence of isopropylidene groups at the 2' and 3' positions enhances its stability and bioavailability. The compound can be synthesized through a series of reactions involving protected nucleosides and benzylation techniques, as detailed in various studies .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism involves:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colon cancer) cells. The half-maximal inhibitory concentration (IC50) values vary between 0.097 µM to 2.297 µM depending on the cell line .
  • Induction of Apoptosis : The compound triggers apoptotic pathways through the activation of caspases and modulation of pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

The underlying mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : It has been shown to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme implicated in the mevalonate pathway, which is often upregulated in cancer cells .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest, contributing to its antiproliferative effects .

Study 1: In Vitro Analysis

In a study focusing on the cytotoxic effects of various benzyladenosine derivatives, this compound was found to significantly reduce cell viability in human leukemia cell lines at concentrations as low as 1 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation .

Study 2: In Vivo Efficacy

Another investigation evaluated the in vivo effects of this compound using xenograft models. Results indicated a marked reduction in tumor size compared to control groups when treated with this compound. Histological analyses revealed increased apoptotic cells within treated tumors .

Data Summary

Activity Cell Line IC50 (µM) Mechanism
Cell Proliferation InhibitionMCF-70.097 - 0.297FPPS inhibition
Apoptosis InductionDLD-10.200 - 0.500Caspase activation
Tumor Size ReductionXenograft ModelsN/AInduction of apoptosis

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